molecular formula C14H21NO3S B12193329 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine

Cat. No.: B12193329
M. Wt: 283.39 g/mol
InChI Key: XSCRLBTWVUEBOD-UHFFFAOYSA-N
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Description

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine is a complex organic compound that features a combination of functional groups, including a tert-butyl group, a methoxy group, and a sulfonyl group attached to a prop-2-enylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the tert-butyl group: This can be achieved through the reaction of tert-butyl chloride with a suitable aromatic compound under Friedel-Crafts alkylation conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the aromatic ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the prop-2-enylamine: This step involves the reaction of the sulfonylated aromatic compound with an appropriate amine under conditions that promote the formation of the prop-2-enylamine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be explored for therapeutic applications.

Medicine

In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its unique combination of functional groups may impart specific biological activities, making it a potential lead compound for drug development.

Industry

The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxy and tert-butyl groups can modulate the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine stands out due to its unique combination of functional groups. The presence of the sulfonyl group, in particular, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

3-tert-butyl-4-methoxy-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-6-9-15-19(16,17)11-7-8-13(18-5)12(10-11)14(2,3)4/h6-8,10,15H,1,9H2,2-5H3

InChI Key

XSCRLBTWVUEBOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC

Origin of Product

United States

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